molecular formula C8H10N2O4S B1431530 [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester CAS No. 1373223-83-6

[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester

Cat. No.: B1431530
CAS No.: 1373223-83-6
M. Wt: 230.24 g/mol
InChI Key: QOCCMEKKFNOIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of diethyl oxalate with thiosemicarbazide in the presence of a dehydrating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester can be compared with other thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole-2,5-dicarboxylic acid diethyl ester
  • 1,2,3-Thiadiazole-4,5-dicarboxylic acid diethyl ester

These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms within the ring . The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

diethyl 1,2,4-thiadiazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCMEKKFNOIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Reactant of Route 2
Reactant of Route 2
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Reactant of Route 5
Reactant of Route 5
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Reactant of Route 6
Reactant of Route 6
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.